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Compound of Interest

Compound Name:
3-(4-Nitrophenoxy)pyrrolidine

hydrochloride

Cat. No.: B1423825 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties,

synthesis, analysis, and handling of 3-(4-Nitrophenoxy)pyrrolidine hydrochloride. This

compound is a key intermediate in medicinal chemistry, valued for its pyrrolidine scaffold, a

privileged structure in numerous bioactive molecules.[1] This document synthesizes critical

data to support its effective use in research and development.

Core Chemical Identity
3-(4-Nitrophenoxy)pyrrolidine hydrochloride is a heterocyclic compound distinguished by a

pyrrolidine ring substituted at the 3-position with a 4-nitrophenoxy group. The hydrochloride salt

form enhances its aqueous solubility, a desirable trait for many pharmaceutical applications.[2]

The compound exists as a racemic mixture and as individual (S) and (R) enantiomers, each

with distinct identifiers.

Table 1: Key Identifiers
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Identifier Racemic (S)-Enantiomer (R)-Enantiomer

CAS Number 1187930-80-8[3][4][5] 1286207-30-4[2] 1286208-84-1[6]

Molecular Formula C₁₀H₁₃ClN₂O₃[3] C₁₀H₁₃ClN₂O₃ C₁₀H₁₃ClN₂O₃

Molecular Weight 244.67 g/mol [3] 244.67 g/mol 244.67 g/mol

IUPAC Name

3-(4-

nitrophenoxy)pyrrolidi

ne;hydrochloride[3]

(3S)-3-(4-

nitrophenoxy)pyrrolidi

ne;hydrochloride

(3R)-3-(4-

nitrophenoxy)pyrrolidi

ne;hydrochloride

Molecular Structure:

Caption: 2D structure of 3-(4-Nitrophenoxy)pyrrolidine hydrochloride.

Physicochemical Properties
While specific experimental data for 3-(4-Nitrophenoxy)pyrrolidine hydrochloride is not

extensively published, its properties can be inferred from its structural components and data on

analogous compounds.

Table 2: Physical and Chemical Properties
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Property Value/Description Source/Justification

Appearance
Off-white to light yellow powder

or solid.

Analogous compounds like 3-

[(4-

Nitrophenoxy)methyl]pyrrolidin

ehydrochloride are described

as such.[7]

Melting Point

Not definitively reported. Likely

a crystalline solid with a

defined melting point.

General property of

hydrochloride salts of organic

bases.

Boiling Point
Decomposes before boiling at

atmospheric pressure.
Typical for organic salts.

Solubility

Soluble in water.[2] Soluble in

alcohols (e.g., methanol,

ethanol) and polar aprotic

solvents (e.g., DMSO, DMF).

The hydrochloride salt form

increases aqueous solubility.

General solubility patterns for

similar organic molecules.

Stability

Stable under standard

laboratory conditions. Should

be stored in a cool, dry place

away from light and strong

oxidizing agents. The nitro

group can be sensitive to

reduction.[2]

General stability of ethers and

pyrrolidines. The nitroaromatic

group implies sensitivity to

reducing agents.

Synthesis and Purification
The synthesis of 3-(4-Nitrophenoxy)pyrrolidine hydrochloride typically involves the reaction

of a suitable pyrrolidine precursor with a 4-nitrophenoxy-containing electrophile. A common

synthetic strategy is the Williamson ether synthesis.

General Synthetic Approach
A plausible synthetic route involves the reaction of a protected 3-hydroxypyrrolidine with 1-

fluoro-4-nitrobenzene or a similar electrophile, followed by deprotection and salt formation.
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Step 1: Ether Formation

Step 2: Deprotection & Salt Formation

N-Boc-3-hydroxypyrrolidine

N-Boc-3-(4-nitrophenoxy)pyrrolidine
Base (e.g., NaH)

Solvent (e.g., DMF)

1-Fluoro-4-nitrobenzene

N-Boc-3-(4-nitrophenoxy)pyrrolidine 3-(4-Nitrophenoxy)pyrrolidine
hydrochloride

HCl in Dioxane or Ether

Click to download full resolution via product page

Caption: General synthetic workflow for 3-(4-Nitrophenoxy)pyrrolidine hydrochloride.

Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-Boc-3-(4-nitrophenoxy)pyrrolidine

To a solution of N-Boc-3-hydroxypyrrolidine (1 equivalent) in anhydrous dimethylformamide

(DMF), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0

°C under an inert atmosphere.

Stir the mixture at room temperature for 1 hour.

Add a solution of 1-fluoro-4-nitrobenzene (1 equivalent) in DMF dropwise.

Heat the reaction mixture to 60-80 °C and monitor by thin-layer chromatography (TLC) until

the starting material is consumed.

Cool the reaction to room temperature and quench with water.

Extract the product with ethyl acetate. The combined organic layers are washed with brine,

dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 3-(4-Nitrophenoxy)pyrrolidine hydrochloride

Dissolve the purified N-Boc-3-(4-nitrophenoxy)pyrrolidine (1 equivalent) in a minimal amount

of a suitable solvent such as dioxane or ethyl acetate.

Add a solution of hydrochloric acid in dioxane or ethereal HCl (excess, e.g., 4M solution)

dropwise at 0 °C.

Stir the mixture at room temperature for 2-4 hours, during which the hydrochloride salt

typically precipitates.

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Purification
Recrystallization is a standard method for the purification of the final product. A suitable solvent

system would be a polar protic solvent like ethanol or isopropanol, potentially with the addition

of a less polar co-solvent like diethyl ether to induce crystallization.[8]

Recrystallization Protocol:

Dissolve the crude hydrochloride salt in a minimum amount of boiling ethanol.

If any insoluble impurities are present, filter the hot solution.

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to

maximize crystal formation.

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol,

and then with diethyl ether.

Dry the crystals under vacuum.

Analytical Characterization
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A combination of spectroscopic techniques is used to confirm the structure and purity of 3-(4-
Nitrophenoxy)pyrrolidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of

the nitrophenoxy group, as well as the protons of the pyrrolidine ring. The aromatic protons will

typically appear as two doublets in the downfield region (around 7-8.5 ppm). The pyrrolidine

protons will be in the upfield region (around 2-4 ppm), with their chemical shifts and

multiplicities dependent on their specific environment and coupling. The proton on the carbon

bearing the ether linkage (C3-H) will be deshielded compared to the other pyrrolidine protons.

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the

molecule. The aromatic carbons will resonate in the 110-160 ppm range, with the carbon

attached to the nitro group being significantly deshielded. The carbons of the pyrrolidine ring

will appear in the upfield region, typically between 25 and 70 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom
Predicted ¹H Shift
(ppm)

Predicted ¹³C Shift
(ppm)

Notes

Aromatic CH (ortho to

NO₂)
~8.2 ~125 Doublet

Aromatic CH (meta to

NO₂)
~7.0 ~115 Doublet

Pyrrolidine C3-H ~4.5-5.0 ~70-80
Multiplet, deshielded

by oxygen

Pyrrolidine CH₂

(adjacent to N)
~3.0-3.5 ~45-55 Multiplets

Pyrrolidine CH₂ (C4) ~2.0-2.5 ~30-40 Multiplet

Aromatic C-O - ~160-165 Quaternary carbon

Aromatic C-NO₂ - ~140-145 Quaternary carbon
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Note: These are estimated values and can vary based on solvent and other experimental

conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule.

Table 4: Characteristic FTIR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity

N-H stretch (pyrrolidinium) 2400-2700 Broad, Strong

C-H stretch (aromatic) 3000-3100 Medium

C-H stretch (aliphatic) 2850-2960 Medium

C=C stretch (aromatic) 1450-1600 Medium-Strong

N-O stretch (nitro group) 1500-1550 and 1300-1370
Strong, Asymmetric &

Symmetric

C-O-C stretch (aryl ether) 1200-1275 Strong

The presence of strong absorption bands for the nitro group and the broad N-H stretch of the

ammonium salt are key diagnostic features.[9]

Mass Spectrometry (MS)
Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to

determine the molecular weight and fragmentation pattern.

Expected Fragmentation: Under mass spectrometry conditions, fragmentation of the parent ion

is expected. Common fragmentation pathways for aryl ethers include cleavage of the C-O

bond.[10][11][12] For pyrrolidine derivatives, α-cleavage next to the nitrogen is a common

fragmentation pathway.[7][13] The molecular ion peak (for the free base) would be observed at

m/z 208.
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Caption: Plausible ESI-MS fragmentation pathway.

Applications in Drug Development
The pyrrolidine ring is a fundamental scaffold in a wide array of biologically active compounds

and approved drugs.[1][14] Its non-planar, three-dimensional structure allows for the

exploration of chemical space beyond flat aromatic systems, which can lead to improved target

binding and pharmacokinetic properties.[1]

3-(4-Nitrophenoxy)pyrrolidine hydrochloride serves as a versatile building block for

introducing this valuable motif. The nitrophenoxy group can be a pharmacophore itself or can

be chemically modified, for instance, by reduction of the nitro group to an amine, which can

then be further functionalized. This makes the compound a useful starting material for the

synthesis of libraries of compounds for screening in drug discovery programs.

Safety, Handling, and Storage
Hazard Identification: 3-(4-Nitrophenoxy)pyrrolidine hydrochloride is classified as an irritant.

Direct contact can cause irritation to the skin, eyes, and respiratory tract. The nitroaromatic

component suggests potential for toxicity, and appropriate precautions should be taken.

Handling:

Use in a well-ventilated area, preferably in a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.
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Avoid inhalation of dust and direct contact with skin and eyes.

Handle as a potentially toxic substance.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Keep away from heat, sources of ignition, and strong oxidizing and reducing agents.

Segregate from incompatible materials.

First Aid Measures:

In case of skin contact: Immediately wash with plenty of soap and water.

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact

lenses if present and easy to do. Continue rinsing.

If inhaled: Move person to fresh air and keep comfortable for breathing.

If swallowed: Rinse mouth. Do NOT induce vomiting.

In all cases of significant exposure, seek immediate medical attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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